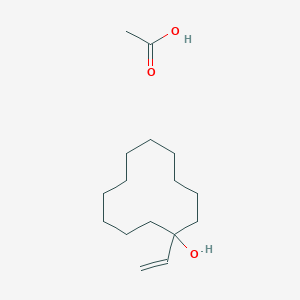
3-Buten-1-ol, trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-1-ol, trichloroacetate is an organic compound with the molecular formula C6H7Cl3O2 and a molecular weight of 217.478. This compound is a derivative of 3-Buten-1-ol, where the hydroxyl group is esterified with trichloroacetic acid. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, trichloroacetate typically involves the esterification of 3-Buten-1-ol with trichloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation or crystallization techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-1-ol, trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The trichloroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trichloroacetate group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 3-Buten-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Buten-1-ol, trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Buten-1-ol, trichloroacetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release 3-Buten-1-ol and trichloroacetic acid. The compound can also participate in nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the trichloroacetate group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-1-ol: The parent compound, which lacks the trichloroacetate group.
3-Bromo-3-buten-1-ol: A similar compound where the hydroxyl group is substituted with a bromine atom.
3-Methyl-2-buten-1-ol: An unsaturated alcohol with a methyl group at the second carbon
Uniqueness
3-Buten-1-ol, trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Propiedades
Número CAS |
90449-06-2 |
|---|---|
Fórmula molecular |
C6H7Cl3O2 |
Peso molecular |
217.5 g/mol |
Nombre IUPAC |
but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h2H,1,3-4H2 |
Clave InChI |
JNUGOAAJACVGAL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


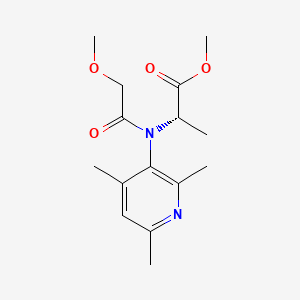
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
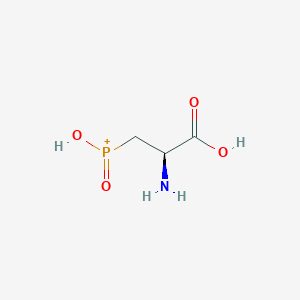
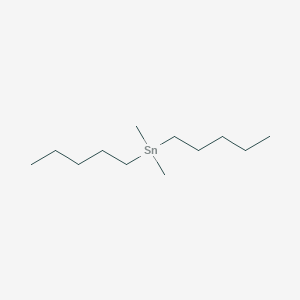

![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
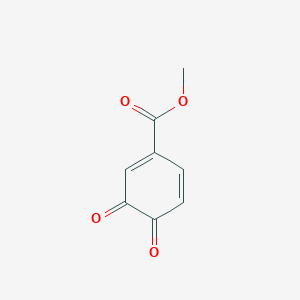


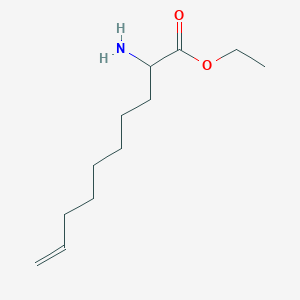
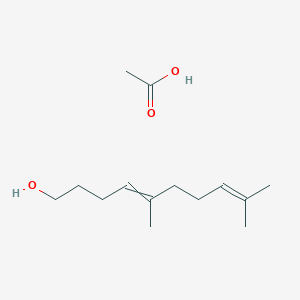
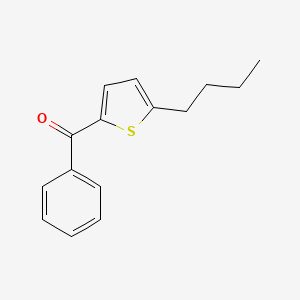
phosphanium perchlorate](/img/structure/B14347772.png)
